Dibutyltin oxide

Catalog No.
S525936
CAS No.
818-08-6
M.F
C8H18OSn
(C4H9)2SnO
(C8H18SnO)x
C8H18OSn
M. Wt
248.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyltin oxide

CAS Number

818-08-6

Product Name

Dibutyltin oxide

IUPAC Name

dibutyl(oxo)tin

Molecular Formula

C8H18OSn
(C4H9)2SnO
(C8H18SnO)x
C8H18OSn

Molecular Weight

248.94 g/mol

InChI

InChI=1S/2C4H9.O.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;

InChI Key

JGFBRKRYDCGYKD-UHFFFAOYSA-N

SMILES

CCCC[Sn](=O)CCCC

Solubility

Solubility in water, mg/l at 20 °C: 3.9-4.2 (very poor)

Synonyms

Dibutyltin oxide; Dibutyloxotin; Dibutyltin-oxide; Dibutyloxostannane; Dibutylstannane oxide; Dibutylstannium oxide;

Canonical SMILES

CCCC[Sn](=O)CCCC

Description

The exact mass of the compound Dibutyltin oxide is 250.038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, mg/l at 20 °c: 3.9-4.2 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28130. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dibutyltin oxide, also known as dibutyloxotin, has the chemical formula (C4H9)2SnO. It appears as a colorless solid that is typically insoluble in organic solvents and has a flash point of 81-83 °C . This compound is known for its flammability when exposed to flames and can react with oxidizing materials . Its structure features five-coordinate tin centers and interconnected oxide centers, resulting in a polymeric network .

  • Toxicity: Dibutyltin oxide is acutely toxic if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory system. Chronic exposure can lead to organ damage and reproductive issues.
  • Environmental impact: Dibutyltin compounds are known to be endocrine disruptors, meaning they can interfere with hormone function in organisms. Due to their persistence in the environment, dibutyltin oxide poses a threat to aquatic ecosystems.

Deacetylation Reactions:

One area of study explores DBTO's potential as a catalyst for deacetylation reactions. Deacetylation is the process of removing an acetyl group (CH3CO) from a molecule. This reaction is crucial in organic synthesis, as it allows for the modification of various biomolecules.

Researchers have found that DBTO can be a mild and selective deacetylating agent for glucosides, a type of carbohydrate molecule. A study published in 2002 demonstrated the effectiveness of DBTO as a catalyst in deacetylating specific glucosides []. This finding suggests that DBTO could be a valuable tool for researchers studying carbohydrate chemistry.

Precursor Material for Inorganic Synthesis:

DBTO can also act as a precursor material for the synthesis of inorganic compounds. Precursors are substances that undergo chemical reactions to form desired products. In this context, DBTO can be used to generate tin-based materials with specific properties.

For instance, studies have explored the use of DBTO to synthesize tin oxide nanoparticles. These nanoparticles have potential applications in various fields, including catalysis, electronics, and energy storage []. Further research is required to fully understand the viability of DBTO in this area.

  • Catalysis: It acts as a catalyst for various organic reactions such as esterification, transesterification, and regioselective alkylation of polyols .
  • Allyl-Transfer Reaction: It catalyzes the transfer of allyl groups from tertiary homoallylic alcohols to aldehydes under reflux conditions .
  • Reactivity with Hydroxyl Groups: Dibutyltin oxide can react with hydroxyl groups in cyclic polyalcohols, forming five- or six-membered rings .
  • Complex Formation: It can form complexes with fluorouracil derivatives that exhibit cytotoxic properties against certain tumor cells .

Dibutyltin oxide can be synthesized through various methods:

  • Direct Reaction: It can be produced by reacting dibutyltin dichloride with water or alcohols under controlled conditions.
  • Heterogeneous System: A method involving the reaction of dibutyltin oxide with alkali in an organic solvent-water system has been reported to yield high-purity dibutyltin oxide .
  • Complex Formation: Synthesis can also occur through the formation of organotin complexes using different ligands .

Unique FeaturesDibutyltin dilaurate(C4H9)2Sn(C12H25)2Curing agent for silicones and polyurethanesMore effective as a curing catalystTriphenyltin hydroxide(C6H5)3Sn(OH)Antifouling agent in marine paintsKnown for its antifouling propertiesDimethyltin dichloride(CH3)2SnCl2Stabilizer in PVC productionMore soluble than dibutyltin oxide

Dibutyltin oxide's versatility as a catalyst and stabilizer makes it particularly valuable in industrial applications. Its unique reactivity profile allows it to participate in various chemical transformations that other similar compounds may not facilitate.

Interaction studies have shown that dibutyltin oxide can form complexes with various ligands, which may enhance its biological activity. For instance, its interactions with fluorouracil derivatives have demonstrated significant cytotoxic effects against specific cancer cell lines . Additionally, its ability to interact with hydroxyl groups allows it to modify the properties of polymers and other materials.

Dibutyltin oxide exhibits a complex polymeric structure in the solid state, fundamentally different from simple monomeric organotin compounds. The molecular geometry is characterized by pentacoordinate tin centers that adopt distorted coordination environments [1] [2]. The structure consists of interconnected four-membered Sn₂O₂ rings and eight-membered Sn₄O₄ rings, creating a network of tin-oxygen bonds that defines the overall polymeric architecture [1].

X-ray crystallographic studies reveal that the tin atoms in dibutyltin oxide adopt varying coordination geometries depending on their position within the polymeric structure [2] [3]. The primary coordination environment features a distorted trigonal bipyramidal geometry, where the tin center is coordinated by two carbon atoms from the butyl groups and three oxygen atoms [2] [3]. In this arrangement, the oxygen atoms typically occupy axial positions, while the organic moieties and any additional coordinating atoms are located in equatorial positions [2] [4].

The presence of pentacoordinate tin centers has been conclusively demonstrated through ¹¹⁹Sn nuclear magnetic resonance spectroscopy and ¹¹⁹Sn Mössbauer spectroscopy [1] [2]. These spectroscopic techniques reveal characteristic chemical shifts and coupling patterns that are diagnostic of five-coordinate tin environments. The coordination behavior is further complicated by the ability of certain tin atoms to form additional intermolecular bonds, leading to distorted octahedral geometries in some cases [2] [4].

Structural analysis shows that the polymeric nature of dibutyltin oxide results from bridging oxygen atoms that connect multiple tin centers [1] [5]. The Sn-O bond lengths vary significantly depending on the coordination environment, with intramonomer Sn-O distances averaging 2.04 Å, while intermonomer Sn-O bonds are considerably longer at approximately 2.57 Å [6] [7]. This variation in bond lengths reflects the different bonding environments within the polymeric structure, with shorter bonds representing stronger coordination interactions [2] [3].

The coordination behavior of dibutyltin oxide is further influenced by the size and steric bulk of the organic substituents. For smaller organic groups, the materials tend to form more extensive polymeric networks, while larger substituents may limit the degree of polymerization [1]. The four-membered Sn₂O₂ rings represent the fundamental structural unit, and these rings can further associate to form larger eight-membered Sn₄O₄ rings through additional Sn-O interactions [1] [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Studies (¹¹⁹Sn, ¹H, ¹³C)

¹¹⁹Sn nuclear magnetic resonance spectroscopy provides crucial information about the coordination environment and structural features of dibutyltin oxide. The ¹¹⁹Sn chemical shifts for dibutyltin oxide derivatives typically appear in the range of -175.2 to -462.57 ppm, with the specific chemical shift depending on the coordination number and the nature of the coordinating ligands [2] [8] [3] [9]. These chemical shifts are characteristic of pentacoordinate tin environments and distinguish dibutyltin oxide from other organotin compounds with different coordination numbers [8].

The ¹¹⁹Sn nuclear magnetic resonance spectra often exhibit multiple signals, reflecting the presence of different tin environments within the polymeric structure [2] [8]. For example, studies of dibutyltin oxide derivatives have revealed two distinct signals at -175.2 and -166.8 ppm, corresponding to two different pentacoordinate tin atoms in solution [2] [4]. The chemical shift differences, while relatively small, provide evidence for the subtle variations in the coordination environments of different tin centers within the same molecule [4].

¹H nuclear magnetic resonance spectroscopy of dibutyltin oxide reveals characteristic patterns for the butyl substituents. The butyl protons typically appear as complex multiplets in the range of 0.86-1.72 ppm, with the terminal methyl groups appearing as triplets around 0.88 ppm [2] [8]. The methylene protons of the butyl chains give rise to overlapping multiplets in the 1.30-1.84 ppm region [2] [8]. When aromatic ligands are present in dibutyltin oxide complexes, aromatic protons appear in the downfield region at 8.43-9.47 ppm [2] [8].

¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon environments in dibutyltin oxide. The butyl carbons attached to tin typically appear at 13.85, 26.63, 26.85, and 27.44 ppm, representing the different carbon positions in the butyl chain [8] [10]. The carbon directly bonded to tin shows characteristic ¹¹⁹Sn satellite peaks, providing ¹J(¹³C-¹¹⁹Sn) coupling constants that can be used to determine bond angles and coordination geometries [8]. For dimethyltin derivatives, ¹J(¹³C-¹¹⁹Sn) coupling constants of approximately 785 Hz have been observed, which are consistent with hexacoordinate tin environments [8].

The nuclear magnetic resonance data collectively support the presence of multiple tin environments in dibutyltin oxide, consistent with the polymeric structure and varying coordination numbers observed in solid-state studies [2] [8] [4]. The spectroscopic evidence confirms that the tin atoms exhibit pentacoordinate to hexacoordinate geometries, depending on the specific structural context and the presence of additional coordinating ligands [8] [3].

Infrared and Ultraviolet-Visible Spectral Analysis

Infrared spectroscopy provides valuable information about the vibrational modes and bonding characteristics of dibutyltin oxide. The infrared spectrum exhibits characteristic bands that are diagnostic of the Sn-O and Sn-C bonding environments [11]. The most significant bands appear at 490-470 cm⁻¹ and 430-420 cm⁻¹, which are assigned to the asymmetric and symmetric stretching modes of the Sn-O bonds, respectively [11]. These bands indicate the presence of nonlinear O-Sn-O linkages, consistent with the distorted coordination geometries observed in structural studies [11].

The Sn-C stretching modes appear at higher frequencies, typically in the range of 543-562 cm⁻¹ [11]. These bands are characteristic of the tin-carbon bonds in the butyl substituents and provide confirmation of the organic nature of the substituents attached to the tin centers [11]. The relative intensities and positions of these bands can provide information about the coordination environment and the degree of distortion in the tin coordination sphere [11].

Additional infrared bands are observed for dibutyltin oxide complexes containing organic ligands. For example, carbonyl stretching frequencies appear around 1608-1584 cm⁻¹ when imino or carboxylate ligands are present [2] [12]. The presence of these bands and their specific frequencies provide information about the coordination mode of the organic ligands and their interaction with the tin centers [2] [12].

Ultraviolet-visible spectroscopy has been employed to characterize dibutyltin oxide derivatives, particularly in studies of their optical properties and electronic transitions [12] [13]. The ultraviolet-visible spectra typically show absorption bands in the near-ultraviolet region, which are attributed to ligand-to-metal charge transfer transitions and intraligand transitions [12]. The specific absorption wavelengths and intensities depend on the nature of the organic ligands and the coordination environment of the tin centers [12].

Studies of tin oxide nanoparticles dispersed in various solvents have utilized ultraviolet-visible spectroscopy to monitor dispersion stability and aggregation behavior [13]. The absorption spectra show characteristic changes over time, reflecting the tendency of the particles to aggregate and settle [13]. These studies demonstrate that the optical properties of dibutyltin oxide can be influenced by the surrounding medium and the degree of aggregation [13].

The spectroscopic characterization techniques collectively provide a comprehensive picture of the structural and electronic properties of dibutyltin oxide. The combination of nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopic data confirms the complex polymeric structure and the presence of multiple coordination environments for the tin centers [2] [8] [12] [13] [11].

Thermal Stability and Solubility

Dibutyltin oxide exhibits exceptional thermal stability, with melting points consistently reported above 300°C [14] [15] [16] [17]. The compound does not undergo traditional melting but rather decomposes directly at elevated temperatures, with decomposition temperatures varying from 161.9°C to over 350°C depending on the measurement conditions and atmospheric environment [18] [19] [20]. Thermogravimetric analysis reveals that the thermal decomposition process occurs in multiple stages, with the initial weight loss attributed to the removal of residual water and volatile impurities at temperatures below 125°C [19].

The thermal stability of dibutyltin oxide is significantly influenced by its polymeric structure and the strength of the Sn-O bonds within the network [1] [18]. The interconnected nature of the tin-oxygen framework provides enhanced thermal resistance compared to monomeric organotin compounds [1]. Under inert atmospheres, the compound demonstrates greater thermal stability, with decomposition temperatures exceeding 350°C [18]. However, in oxidizing environments, thermal degradation may occur at lower temperatures due to the formation of tin oxides and organic byproducts [20].

Differential scanning calorimetry studies of dibutyltin oxide reveal characteristic endothermic peaks associated with thermal decomposition processes [19]. The thermal decomposition typically involves the breakdown of both the organic substituents and the tin-oxygen framework, leading to the formation of various decomposition products including carbon oxides and tin oxides [20]. The thermal stability is sufficient for most industrial applications, including high-temperature catalytic processes and polymer processing operations [18] [21].

The solubility characteristics of dibutyltin oxide are distinctly different from many other organotin compounds. The compound is essentially insoluble in water, with a solubility limit of only 4.0 mg/L at 20°C [14] [22]. This low aqueous solubility is attributed to the polymeric structure and the hydrophobic nature of the butyl substituents [1] [22]. The limited water solubility has important implications for environmental fate and bioavailability, as the compound is not readily dissolved in aqueous media [23].

Dibutyltin oxide shows limited solubility in most organic solvents due to its polymeric nature [14] [22] [18]. The compound is reported to be insoluble in common organic solvents such as alcohols, ethers, and hydrocarbons [22] [18]. However, the compound can be dissolved in certain polar solvents and acids, particularly dilute hydrochloric acid and acetic acid [22] [18]. This selective solubility in acidic media suggests that protonation of the oxide centers can disrupt the polymeric structure and facilitate dissolution [22].

The partition coefficient (log P) for dibutyltin oxide is reported as 5.33, indicating a strong preference for organic phases over aqueous phases [15] [23] [17]. This high log P value reflects the lipophilic character of the compound and its tendency to partition into organic matrices rather than aqueous environments [23] [17]. The high lipophilicity has important implications for bioaccumulation potential and environmental distribution patterns [23].

Solubility studies have shown that dibutyltin oxide can be dissolved in organic acids and esters, which may involve coordination of the acidic or ester functionalities to the tin centers [18]. This behavior suggests that the solubility of dibutyltin oxide can be enhanced through the formation of coordination complexes with appropriate ligands [18]. The ability to form such complexes is utilized in various synthetic applications where dibutyltin oxide serves as a precursor for other organotin compounds [18] [21].

PropertyValueReference
Molecular FormulaC₈H₁₈OSn [1] [24] [25]
Molecular Weight (g/mol)248.92-248.94 [1] [24] [26]
CAS Registry Number818-08-6 [1] [24] [25]
AppearanceWhite to pale yellow crystalline powder [14] [17] [18]
Melting Point (°C)>300 (≥300) [14] [15] [16] [17]
Boiling Point (°C)>300 (decomposes) [14] [16] [22]
Density (g/cm³)1.5-1.6 [26] [15] [17]
Flash Point (°C)81-83 [14] [22]
Autoignition Temperature (°C)279-525 [15] [17]
Water Solubility (mg/L at 20°C)4.0 [14] [22]
Log P (octanol/water)5.33 [15] [23] [17]
Vapor Pressure (Pa at 25°C)4×10⁻⁶ [27]
Bulk Density (kg/m³)650-750 [14] [17]
Decomposition Temperature (°C)>161.9 [20]
TechniqueValue/RangeReference
¹¹⁹Sn NMR (ppm)-175.2, -166.8 to -462.57 [2] [8] [3] [9]
¹¹⁹Sn NMR (coordination)Pentacoordinate tin centers [1] [2] [8]
¹H NMR (CDCl₃, ppm)0.86-1.72 (butyl), 8.43-9.47 (aromatic) [2] [8]
¹³C NMR (CDCl₃, ppm)13.85-27.44 (butyl carbons) [8] [10]
IR (cm⁻¹)490-470, 430-420 (Sn-O), 543-562 (Sn-C) [11]
Tin Content (%)47.68-48.0 [26] [28]
Sn-O Bond Length (Å)2.04-2.726 [2] [3] [6] [7]
Coordination Number5-7 [8] [3] [5]
GeometryDistorted trigonal bipyramidal/octahedral [2] [8] [3] [4]

The hydrolysis of dibutyltin halides represents one of the most widely employed methods for synthesizing dibutyltin oxide. This process involves the controlled reaction of dibutyltin dichloride with water or aqueous base solutions under carefully controlled conditions [1] [2]. The fundamental reaction proceeds through multiple intermediate stages, beginning with the formation of chlorohydroxystannoxane intermediates before ultimately yielding the desired dibutyltin oxide product [1].

The hydrolysis mechanism follows a well-established pathway where dibutyltin dichloride undergoes progressive hydrolysis under basic conditions. The process typically proceeds through the formation of tetrabutyl-1,3-dichlorodistannoxane as an intermediate, which subsequently undergoes further hydrolysis to produce polymeric dibutyltin oxide [1]. Research has demonstrated that the controlled basic hydrolysis can be carried out under interfacial conditions, allowing for precise control over the reaction progress and product formation [1].

Temperature control plays a critical role in the hydrolysis process, with optimal conditions typically maintained between 50-60°C for industrial applications [3]. At these temperatures, the reaction proceeds efficiently while minimizing unwanted side reactions that could compromise product purity. The reaction time ranges from 1-2 hours under optimized conditions, with longer reaction periods potentially leading to over-hydrolysis or product degradation [3].

The hydrolysis process demonstrates excellent scalability, with industrial implementations capable of producing metric ton quantities of dibutyltin oxide. The reaction can be performed using standard chemical processing equipment, including stirred tank reactors with appropriate temperature and pH control systems [3]. The process yields typically range from 85-95% when conducted under optimized conditions, making it economically viable for large-scale production [3].

Alkaline Precipitation Methods

Sodium Hydroxide-Mediated Reactions

Sodium hydroxide-mediated reactions constitute a primary approach for dibutyltin oxide synthesis through alkaline precipitation. This method involves the addition of sodium hydroxide solution to dibutyltin dichloride, followed by controlled neutralization and subsequent precipitation of the desired product [4] [3]. The process utilizes sodium hydroxide concentrations typically ranging from 10-20% by weight, providing optimal conditions for complete conversion while maintaining manageable reaction conditions [3].

The sodium hydroxide-mediated process begins with the dissolution of dibutyltin dichloride in an appropriate solvent system, followed by the gradual addition of sodium hydroxide solution. The reaction temperature is maintained at 50-60°C during the initial stages, with the alkaline hydrolysis reaction proceeding through well-defined intermediate stages [3]. The process requires careful pH monitoring, with optimal conditions maintained between 8-10 to ensure complete conversion while preventing excessive alkalinity that could lead to product degradation [3].

Industrial implementations of sodium hydroxide-mediated synthesis have demonstrated remarkable consistency in product quality and yield. The process typically achieves yields of 85-95% when conducted under optimized conditions, with the resulting product exhibiting high purity levels exceeding 95% [3]. The granular powder form of the product facilitates downstream processing operations, including filtration, washing, and drying procedures [3].

The scalability of sodium hydroxide-mediated synthesis has been extensively validated through industrial applications. Large-scale production facilities utilize continuous or semi-continuous processing modes, with reactor volumes ranging from several hundred liters to multiple cubic meters [3]. The process demonstrates excellent reproducibility across different production scales, maintaining consistent product quality from laboratory-scale synthesis to full industrial production [3].

Surfactant-Assisted Crystallization

Surfactant-assisted crystallization represents an advanced approach to dibutyltin oxide synthesis that enhances product purity and morphology control. This method incorporates surfactant molecules during the precipitation process to influence crystal nucleation and growth kinetics [4] . The surfactant system typically employs compounds such as n-heptane, toluene, or ethanol, which serve as both solvent and extraction medium during the synthesis process [4].

The surfactant-assisted process begins with the preparation of a heterogeneous system containing organic solvent, aqueous sodium hydroxide solution, and appropriate surfactant molecules. The dibutyltin dichloride is introduced into this system, where it undergoes rapid hydrolysis in the presence of the surfactant [4]. The surfactant molecules facilitate the transfer of dibutyltin oxide particles into the organic phase through absorption effects, effectively separating the product from chloride-rich aqueous solutions [4].

Temperature control remains critical in surfactant-assisted crystallization, with optimal conditions typically maintained at 50-60°C throughout the reaction period. The reaction time ranges from 1-2 hours, with the surfactant system enabling more rapid mass transfer and reaction kinetics compared to conventional precipitation methods [4]. The process yields range from 80-90%, with the resulting product exhibiting enhanced purity levels often exceeding 98% [4].

The surfactant-assisted method offers significant advantages in terms of product quality and downstream processing efficiency. The organic phase containing dibutyltin oxide can be readily separated through layering techniques, with the organic solvent subsequently recovered through distillation processes [4]. This approach effectively controls chloride ion content in the final product to levels below 50 parts per million, significantly reducing environmental impact and improving product specifications [4].

Scalability and Purity Optimization

Industrial scalability of dibutyltin oxide production has been successfully demonstrated across multiple production scales, from pilot plant operations to full commercial manufacturing facilities. Current global production capacity exceeds 3,500 metric tons annually, with major production facilities concentrated in the Asia-Pacific region [6]. China represents the largest single producer, accounting for over 2,000 metric tons of annual production capacity [6].

The optimization of production parameters focuses on achieving maximum yield while maintaining stringent purity requirements. Industrial processes typically target tin content ranging from 45-47% by weight, with specialized high-purity grades achieving tin content levels exceeding 47% [6]. The purity optimization involves careful control of reaction conditions, including temperature profiles, pH management, and purification procedures [6].

Process optimization studies have identified key variables that significantly impact both yield and purity outcomes. Temperature control emerges as the most critical parameter, with optimal ranges of 50-60°C providing the best balance between reaction rate and product quality [3]. Base concentration management requires precise control within the 10-20% sodium hydroxide range to ensure complete conversion while minimizing side reactions [3] .

The implementation of continuous monitoring systems enables real-time optimization of production parameters. Advanced process control systems monitor temperature, pH, conductivity, and other critical parameters throughout the synthesis process [3]. These systems automatically adjust operating conditions to maintain optimal performance and ensure consistent product quality across different production batches [3].

Industrial purity optimization extends beyond the primary synthesis reaction to include comprehensive purification and finishing operations. Multi-stage washing procedures remove residual chloride ions and other impurities, while controlled drying operations ensure optimal moisture content in the final product [3]. Quality control procedures include comprehensive analytical testing to verify tin content, purity levels, and physical properties of the finished product [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder; OtherSolid
WHITE POWDER.

Exact Mass

250.038

Boiling Point

161.9 °C

Density

Relative density (water = 1): 1.5

LogP

5.33 (calculated)

Appearance

Solid powder

Melting Point

105 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T435H74FO0

GHS Hazard Statements

Aggregated GHS information provided by 587 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 587 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 582 of 587 companies with hazard statement code(s):;
H301 (80.24%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (18.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (39.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.32%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (81.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (80.76%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (81.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (40.72%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (51.03%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (30.58%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (34.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (52.75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (44.16%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.000004

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

818-08-6

Wikipedia

Dibutyltin oxide

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Stannane, dibutyloxo-: ACTIVE

Dates

Last modified: 08-15-2023
1: Silva BL, S Filho JD, Andrade P, Carvalho I, Alves RJ. Design, synthesis and enzymatic evaluation of 3-O-substituted aryl β-D-galactopyranosides as inhibitors of Trypanosoma cruzi trans-sialidase. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4529-4532. doi: 10.1016/j.bmcl.2014.07.088. Epub 2014 Aug 7. PubMed PMID: 25149510.
2: Xiao X, Shao K, Yan L, Mei Z, Zhu D, Xu L. A novel macrocyclic organotin carboxylate containing a nona-nuclear long ladder. Dalton Trans. 2013 Nov 21;42(43):15387-90. doi: 10.1039/c3dt50531f. PubMed PMID: 24008403.
3: Dong H, Zhou Y, Pan X, Cui F, Liu W, Liu J, Ramström O. Stereoelectronic control in regioselective carbohydrate protection. J Org Chem. 2012 Feb 3;77(3):1457-67. doi: 10.1021/jo202336y. Epub 2012 Jan 24. PubMed PMID: 22283732.
4: Reviriego F, Navarro P, Arán VJ, Jimeno ML, García-España E, Latorre J, Yunta MJ. Hydrogen-bond-mediated self-assembly of 26-membered diaza tetraester crowns of 3,5-disubstituted 1H-pyrazole. Dimerization study in the solid state and in CDCl3 solution. J Org Chem. 2011 Oct 21;76(20):8223-31. doi: 10.1021/jo2012835. Epub 2011 Sep 22. PubMed PMID: 21910468.
5: Wang SM, Zhu WG, Kang JX, Liu HM, Chen JM, Li CP, Zhang K. ESIMS and NMR studies on the selective deprotection of acetylated glucosides by dibutyltin oxide. Carbohydr Res. 2011 Feb 1;346(2):203-9. doi: 10.1016/j.carres.2010.11.018. Epub 2010 Nov 21. PubMed PMID: 21185014.
6: Mastihubová M, Biely P. Preparation of regioselectively feruloylated p-nitrophenyl alpha-L-arabinofuranosides and beta-D-xylopyranosides-convenient substrates for study of feruloyl esterase specificity. Carbohydr Res. 2010 Jun 16;345(9):1094-8. doi: 10.1016/j.carres.2010.03.034. Epub 2010 Apr 8. PubMed PMID: 20451900.
7: Abad-Romero B, Mereiter K, Sixta H, Hofinger A, Kosma P. Synthesis of regioselectively sulfated xylodextrins and crystal structure of sodium methyl beta-D-xylopyranoside 4-O-sulfate hemihydrate. Carbohydr Res. 2009 Jan 5;344(1):21-8. doi: 10.1016/j.carres.2008.09.018. Epub 2008 Sep 24. PubMed PMID: 18996512.
8: Wang Q, Zhang S, Yang J. Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method. Carbohydr Res. 2007 Dec 10;342(17):2657-63. Epub 2007 Aug 28. PubMed PMID: 17892863.
9: Wang SM, Zhang YB, Liu HM, Yu GB, Wang KR. Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide. Steroids. 2007 Jan;72(1):26-30. Epub 2006 Dec 27. PubMed PMID: 17194467.
10: Wang SM, Ge WZ, Liu HM, Zou DP, Yan XB. Syntheses of acetylated steroid glycosides and selective cleavage of O-acetyl groups in sugar moiety. Steroids. 2004 Sep;69(10):599-604. PubMed PMID: 15465103.
11: Schulz MJ, Coats SJ, Hlasta DJ. Microwave-assisted preparation of aryltetrazoleboronate esters. Org Lett. 2004 Sep 16;6(19):3265-8. PubMed PMID: 15355028.
12: Sofian AS, Lee CK, Linden A. Regioselective sulfonylation of 6,1',6'-tri-O-tritylsucrose through dibutylstannylation: synthesis of 4'-O-sulfonyl derivatives of sucrose. Carbohydr Res. 2002 Nov 29;337(24):2377-81. PubMed PMID: 12493221.
13: Liu HM, Yan X, Li W, Huang C. A mild and selective method for cleavage of O-acetyl groups with dibutyltin oxide. Carbohydr Res. 2002 Oct 11;337(19):1763-7. PubMed PMID: 12423955.
14: Finne A, Albertsson AC. Controlled synthesis of star-shaped L-lactide polymers using new spirocyclic tin initiators. Biomacromolecules. 2002 Jul-Aug;3(4):684-90. PubMed PMID: 12099811.
15: Karakawa M, Nakatsubo F. An improved method for the preparation of 3-O-benzyl-6-O-pivaloyl-alpha-D-glucopyranose 1,2,4-orthopivalate. Carbohydr Res. 2002 May 13;337(10):951-4. PubMed PMID: 12007478.
16: Kan C, Long CM, Paul M, Ring CM, Tully SE, Rojas CM. Photo amidoglycosylation of an allal azidoformate. Synthesis of beta-2-amido allopyranosides. Org Lett. 2001 Feb 8;3(3):381-4. PubMed PMID: 11428019.
17: David S. The anomalous reactivity of the bis(dibutylstannylene) acetal of pentaerythritol: a case of triple activation. Carbohydr Res. 2001 Apr 12;331(3):327-9. PubMed PMID: 11383902.
18: Gajda-Schrantz K, Nagy L, Kuzmann E, Alfred AC, Barátné JH, Einar S, Vértes A. [Preparation and spectroscopic studies of diorganotin(IV) complexes with adenosine and related compounds]. Acta Pharm Hung. 2000 Jul-Dec;70(3-6):119-30. Hungarian. PubMed PMID: 11379018.
19: Hodosi G, Kovác P. Glycosylation via locked anomeric configuration: stereospecific synthesis of oligosaccharides containing the beta-D-mannopyranosyl and beta-L-rhamnopyranosyl linkage. Carbohydr Res. 1998 Mar;308(1-2):63-75. PubMed PMID: 9675357.
20: Campayo L, Bueno JM, Navarro P, Ochoa C, Jimenez-Barbero J, Pèpe G, Samat A. A Proton-Ionizable Ester Crown of 3,5-Disubstituted 1H-Pyrazole Able To Form Stable Dinuclear Complexes with Lipophilic Phenethylamines. J Org Chem. 1997 May 2;62(9):2684-2693. PubMed PMID: 11671626.

Explore Compound Types